(S)-Amlodipine-d4
Overview
Description
Synthesis Analysis
The synthesis of amlodipine derivatives, including (S)-Amlodipine-d4, involves complex organic synthesis techniques. One common approach is the Hantzsch pyridine synthesis or modifications thereof, which has been applied to produce amlodipine and its derivatives with high yields. This method involves the reaction of pyrrole derivatives with methyl aminocrotonate and various aldehydes under controlled conditions (Wu Yunzhen, Wu Ningping, & Liu Wenhui, 2011). Microwave-assisted aza-Diels–Alder reactions have also been employed for the efficient synthesis of the 1,4-dihydropyridine core, a crucial structural component of amlodipine (Y. A. Lee & Seok-Chan Kim, 2011).
Molecular Structure Analysis
The molecular structure of amlodipine derivatives is characterized by the presence of the dihydropyridine ring, which is essential for its calcium channel blocking activity. Detailed DFT studies and spectroscopic analyses (including FT-IR, NMR, and Raman spectroscopy) have been conducted to understand the molecular structure, electronic configuration, and reactive sites of amlodipine compounds. These studies provide insights into the electron distribution, potential reactive sites, and overall stability of the molecule (L. Szabó et al., 2009).
Chemical Reactions and Properties
Amlodipine and its derivatives undergo various chemical reactions, reflecting their complex chemical properties. For example, phosphorylated derivatives of amlodipine have been synthesized, showcasing the molecule's ability to undergo modifications that could enhance its antimicrobial and antioxidant activities. These modifications significantly influence the bioactivity of amlodipine derivatives, demonstrating the chemical versatility and potential for the development of new therapeutic agents (S. Chinnam, C. N. Raju, & C. Rao, 2015).
Physical Properties Analysis
The physical properties of amlodipine derivatives, such as solubility, stability, and formability into amorphous solid dispersions, have been extensively studied. Investigations into amorphous solid dispersions of amlodipine besylate reveal its potential for improved solubility and stability, which are crucial for pharmaceutical applications. These studies involve advanced techniques like differential scanning calorimetry to assess the thermal behavior and stability of amlodipine in various formulations (Safna K.P. Hussan et al., 2018).
Scientific Research Applications
Anti-Oxidant and Anti-Inflammatory Mechanisms : Amlodipine improves endothelial dysfunction in diabetes through anti-oxidant and anti-inflammatory mechanisms (Toma, Stancu, Sanda, & Sima, 2011).
Metabolism in Human Liver Microsomes : CYP3A4, rather than CYP3A5, plays a key role in the metabolic clearance of amlodipine in humans (Zhu, Wang, Li, Zhu, Du, Tang, & Chen, 2014).
Impact of Genetic Variation on Pharmacokinetics and Safety : Genetic variations in CYP2D6 and SLC22A1 affect amlodipine's pharmacokinetics and safety (Soria-Chacartegui et al., 2023).
Pharmacodynamic and Pharmacokinetic Properties : Amlodipine is effective in treating mild to moderate hypertension and stable angina pectoris, with a favorable tolerability profile (Murdoch & Heel, 1991).
Cognitive Functioning in Cocaine Dependence Treatment : Amlodipine shows no measurable benefit in cognitive functioning in cocaine-dependent individuals (Turner, Larowe, Horner, Herron, & Malcolm, 2009).
Characterization of Degradation Products : A comprehensive study of amlodipine's degradation products under various stress conditions provides insights into its stability (Tiwari, Shah, Bhalani, & Mahajan, 2014).
Enzyme Immunoassay for Determination in Plasma : Development of an enzyme immunoassay for determining amlodipine in plasma facilitates its monitoring in therapeutic and pharmacokinetic studies (Matalka et al., 2001).
Clinical Use in Cardiovascular Disease : Amlodipine's efficacy and safety in treating hypertension are well-documented, offering an attractive option for hypertension management (Julius, 1988).
Rapid Quantification of Enantiomers in Human Plasma : Development of an LC-MS/MS method for enantiomeric quantification of amlodipine in human plasma aids clinical pharmacokinetic studies (Hotha, Roychowdhury, Mullangi, & Ravindranath, 2013).
Pharmacologic Profile : Amlodipine's unique pharmacologic properties, including slow receptor binding kinetics and vasodilatory effects, differentiate it from other calcium antagonists (Burges, Dodd, & Gardiner, 1989).
Safety And Hazards
This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, and environmental impact.
Future Directions
This involves predicting or suggesting future research directions. It could include potential applications, improvements, or related compounds to study.
For a specific compound like “(S)-Amlodipine-d4”, you would need to look up each of these aspects in scientific literature or databases. Please note that not all compounds will have information available on all these aspects. If “(S)-Amlodipine-d4” is a novel compound, some of this information may not yet exist. If you have any other questions or need information on a different compound, feel free to ask!
properties
IUPAC Name |
3-O-ethyl 5-O-methyl (4S)-2-[(2-amino-1,1,2,2-tetradeuterioethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,23H,4,9-11,22H2,1-3H3/t17-/m0/s1/i9D2,10D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIQEAQVCYTUBX-MIHJCSFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCC1=C([C@H](C(=C(N1)C)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747027 | |
Record name | 3-Ethyl 5-methyl (4S)-2-({[2-amino(~2~H_4_)ethyl]oxy}methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Amlodipine-d4 | |
CAS RN |
1346616-97-4 | |
Record name | 3-Ethyl 5-methyl (4S)-2-({[2-amino(~2~H_4_)ethyl]oxy}methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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